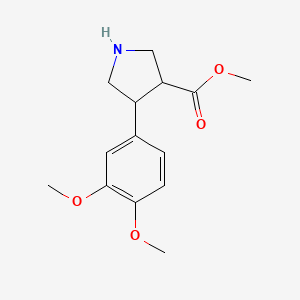
4-(2-Methoxy-5-methylphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxy-5-methylphenyl)butan-1-amine is an organic compound with the molecular formula C12H19NO. This compound is characterized by a butan-1-amine backbone substituted with a 2-methoxy-5-methylphenyl group. It is a secondary amine and is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenyl)butan-1-amine typically involves the alkylation of primary amines or ammonia, and the reduction of nitriles and amides. Common reducing agents used in these reactions include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . The reaction conditions often involve the use of catalysts such as tin or iron to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxy-5-methylphenyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions typically involve the use of strong reducing agents like LiAlH4 and NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used as reducing agents.
Substitution: NBS is commonly used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(2-Methoxy-5-methylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: This compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antidepressants and analgesics.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or inhibitor of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenethylamine: This compound shares a similar phenyl structure but differs in its substitution pattern.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with similar functional groups.
Uniqueness
4-(2-Methoxy-5-methylphenyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
4-(2-methoxy-5-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10-6-7-12(14-2)11(9-10)5-3-4-8-13/h6-7,9H,3-5,8,13H2,1-2H3 |
Clé InChI |
FUZOSHSUBINCIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


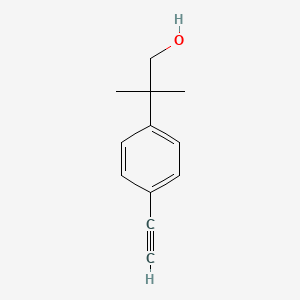
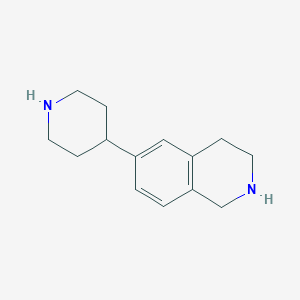
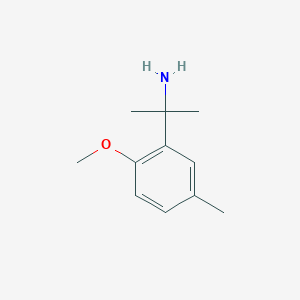
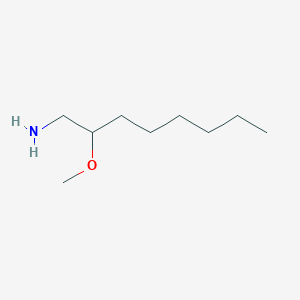
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
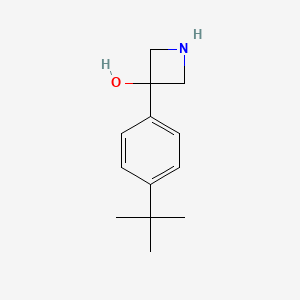
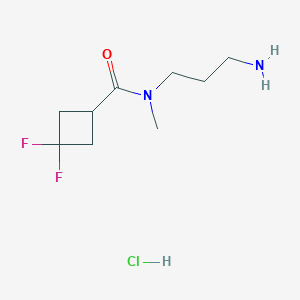
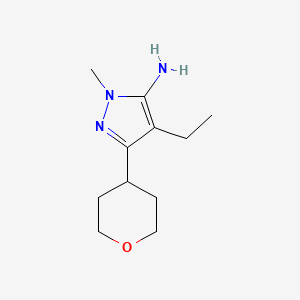
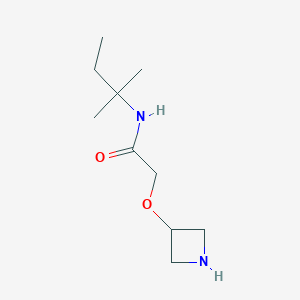

![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)

![3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13619519.png)
